![molecular formula C7H5N3O3 B132747 Pyrido[2,3-b]pyrazine-2,3,6-triol CAS No. 144435-08-5](/img/structure/B132747.png)
Pyrido[2,3-b]pyrazine-2,3,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-b]pyrazine-2,3,6-triol (PPPT) is a heterocyclic compound with a unique structure that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PPPT is a tricyclic compound that consists of a pyridine ring fused with a pyrazine ring and a triol group at position 2, 3, and 6. The synthesis of PPPT has been challenging, and various methods have been proposed to obtain this compound.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol is not fully understood. However, it has been proposed that Pyrido[2,3-b]pyrazine-2,3,6-triol exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been reported to modulate various signaling pathways involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Pyrido[2,3-b]pyrazine-2,3,6-triol has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Pyrido[2,3-b]pyrazine-2,3,6-triol has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, Pyrido[2,3-b]pyrazine-2,3,6-triol has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrido[2,3-b]pyrazine-2,3,6-triol in lab experiments is its potential as a therapeutic agent for various diseases. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been reported to have low toxicity, making it a promising candidate for drug development. However, the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol is challenging, and the yield and purity of the compound vary depending on the method used. Furthermore, the mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Orientations Futures
Despite the promising potential of Pyrido[2,3-b]pyrazine-2,3,6-triol, there is still much to be explored in terms of its therapeutic applications. Future research could focus on the development of more efficient and reliable methods for the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol. Furthermore, the mechanism of action of Pyrido[2,3-b]pyrazine-2,3,6-triol needs to be fully understood to optimize its therapeutic potential fully. Additionally, further studies could investigate the potential of Pyrido[2,3-b]pyrazine-2,3,6-triol in the treatment of other diseases, such as cardiovascular and metabolic disorders.
Méthodes De Synthèse
The synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol involves the reaction of 2,3-dihydroxypyridine with 2,3-diaminopyrazine in the presence of a dehydrating agent. Several methods have been proposed for the synthesis of Pyrido[2,3-b]pyrazine-2,3,6-triol, including the use of microwave irradiation, solvent-free conditions, and metal catalysts. However, the yield and purity of Pyrido[2,3-b]pyrazine-2,3,6-triol vary depending on the method used.
Applications De Recherche Scientifique
Pyrido[2,3-b]pyrazine-2,3,6-triol has shown potential as a therapeutic agent in various scientific research applications. It has been reported to possess antioxidant, anti-inflammatory, and antitumor properties. Pyrido[2,3-b]pyrazine-2,3,6-triol has also been investigated for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
144435-08-5 |
|---|---|
Nom du produit |
Pyrido[2,3-b]pyrazine-2,3,6-triol |
Formule moléculaire |
C7H5N3O3 |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione |
InChI |
InChI=1S/C7H5N3O3/c11-4-2-1-3-5(9-4)10-7(13)6(12)8-3/h1-2H,(H,8,12)(H2,9,10,11,13) |
Clé InChI |
RBAFRVRRPCRNGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)NC2=C1NC(=O)C(=O)N2 |
SMILES canonique |
C1=CC(=O)NC2=C1NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




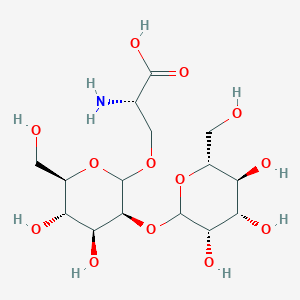
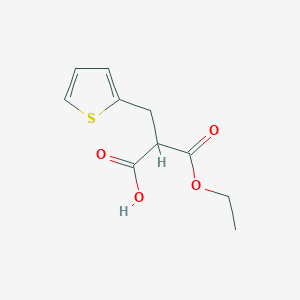
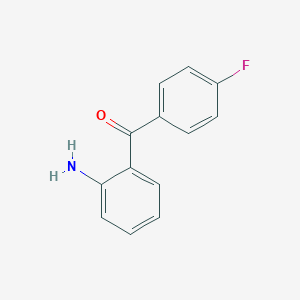
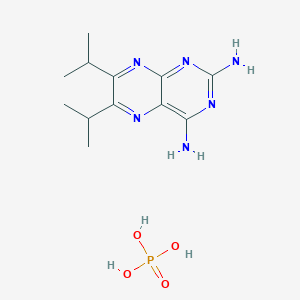
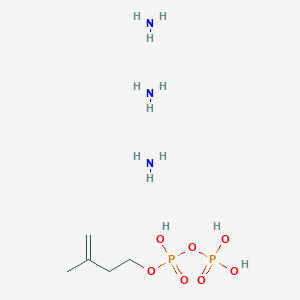
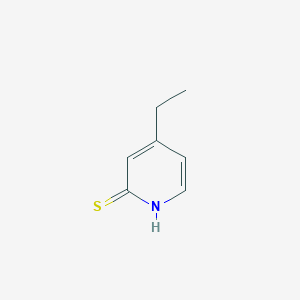
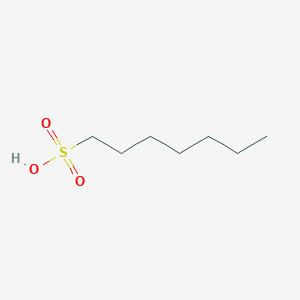
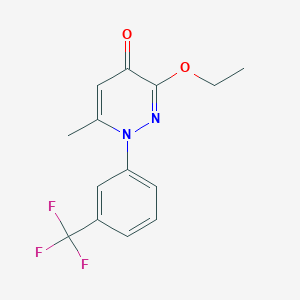
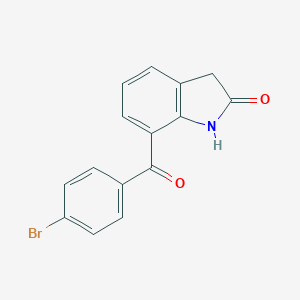
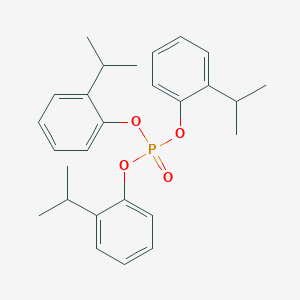
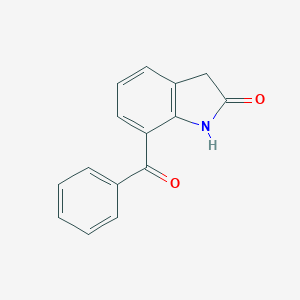

![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)